molecular formula C24H29N3O3S2 B12198216 N-[(2Z)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-3-pentyl-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-3-pentyl-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12198216
M. Wt: 471.6 g/mol
InChI Key: KFMUMDISIVBTEU-UHFFFAOYSA-N
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Description

This compound belongs to the thiazol-2(3H)-ylidene aniline class, characterized by a thiazole core with a conjugated aniline group. Its structure includes a morpholin-4-ylsulfonyl moiety at the 3-position of the phenyl ring and a pentyl chain on the thiazole nitrogen. These features contribute to its physicochemical properties, such as solubility and lipophilicity, which are critical for biological activity and pharmacokinetics .

Properties

Molecular Formula

C24H29N3O3S2

Molecular Weight

471.6 g/mol

IUPAC Name

4-(3-morpholin-4-ylsulfonylphenyl)-3-pentyl-N-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C24H29N3O3S2/c1-2-3-7-13-27-23(19-31-24(27)25-21-10-5-4-6-11-21)20-9-8-12-22(18-20)32(28,29)26-14-16-30-17-15-26/h4-6,8-12,18-19H,2-3,7,13-17H2,1H3

InChI Key

KFMUMDISIVBTEU-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-3-pentyl-1,3-thiazol-2(3H)-ylidene]aniline typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholine Sulfonyl Group: This step involves the sulfonylation of the phenyl ring using reagents such as sulfonyl chlorides in the presence of a base.

    Attachment of the Aniline Moiety: This can be done through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the aniline moiety.

    Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential as a lead compound in drug discovery. Its thiazole and morpholine components are associated with various biological activities:

  • Antimicrobial Activity : Research indicates that derivatives of thiazole exhibit significant antimicrobial properties against a range of pathogens, including bacteria and fungi. For instance, studies have shown that compounds similar to N-[(2Z)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-3-pentyl-1,3-thiazol-2(3H)-ylidene]aniline demonstrate efficacy against Candida albicans and Staphylococcus aureus .
  • Anticancer Potential : Compounds containing thiazole rings have been investigated for their anticancer properties. They may act by inhibiting specific enzymes involved in cancer cell proliferation or by inducing apoptosis in cancer cells .

The biological activity of this compound can be attributed to the following factors:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as cathepsins, which play crucial roles in tumor progression and metastasis .
  • Antioxidant Properties : Thiazole derivatives have shown antioxidant activity, which can protect cells from oxidative stress-related damage.

Pharmacological Studies

Extensive pharmacological evaluations have been conducted on similar compounds:

  • Anti-inflammatory Effects : Studies have reported that thiazole derivatives exhibit anti-inflammatory effects comparable to standard anti-inflammatory drugs .
  • Analgesic Activity : Some derivatives have shown promise in pain management through mechanisms similar to those of conventional analgesics .

Case Study 1: Antimicrobial Evaluation

A series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity using the disc diffusion method. Among these, certain compounds demonstrated significant inhibition against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, highlighting the potential of these compounds as new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro studies on thiazole-containing compounds revealed their effectiveness in inhibiting the growth of various cancer cell lines. The mechanism of action was linked to the compound's ability to induce cell cycle arrest and apoptosis.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-3-pentyl-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound ID Sulfonyl Group Thiazole Substituent Molecular Weight (g/mol) Key Feature(s)
Target Compound Morpholin-4-yl Pentyl ~485 (estimated) Balanced lipophilicity/solubility
Compound 1-Azepanylsulfonyl 2-Methoxyethyl 471.63 Larger ring; polar substituent
Compound Piperidin-1-yl Morpholin-4-yl ethyl ~480 (estimated) Flexible linker; amine-rich
Compound 4-Methylpiperidin-1-yl 3-Methoxypropyl 485.66 Enhanced lipophilicity
FMY () N/A Pyrimidine core ~650 (estimated) High hydrogen-bonding capacity

Research Findings and Implications

Sulfonyl Group Variations :

  • Morpholine derivatives exhibit better solubility than piperidine/azepane analogs due to oxygen’s polarity .
  • Methylation (e.g., 4-methylpiperidine) increases lipophilicity, favoring membrane permeability but risking metabolic instability .

Thiazole Substituent Effects :

  • Pentyl chains (target compound) likely prolong half-life compared to shorter chains (e.g., methoxyethyl) by resisting rapid oxidation .
  • Polar groups (e.g., methoxy) improve aqueous solubility but may reduce CNS penetration .

Core Structure Modifications :

  • Pyrimidine-based analogs (e.g., FMY) show higher binding affinity in structured environments but face challenges in bioavailability due to size .

Biological Activity

N-[(2Z)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-3-pentyl-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound that belongs to the thiazole class of heterocycles. Compounds in this category have been recognized for their diverse biological activities, including antifungal, anticancer, and antibacterial properties. This article reviews the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure

The molecular structure of this compound can be depicted as follows:

C19H24N4O2S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

This structure includes a thiazole ring, a morpholine moiety, and an aniline component, which contribute to its biological activity.

Antifungal Activity

Recent studies have highlighted the antifungal properties of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various Candida species. The minimum inhibitory concentration (MIC) for some derivatives was reported to be comparable to established antifungals like ketoconazole .

Key Findings:

  • Compound 2e : Exhibited an MIC of 1.23 μg/mL against Candida parapsilosis.
  • Mechanism : Interaction with the 14α-demethylase enzyme was noted, indicating a potential mechanism for antifungal action through enzyme inhibition .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies on breast cancer cell lines (MDA-MB-231) showed promising antiproliferative effects. The IC50 values for related compounds ranged from 0.33 to 7.10 μM, with some derivatives exhibiting even lower values .

Table 1: Anticancer Activity of Related Compounds

Compound IDCell LineIC50 (μM)Activity Description
12iMDA-MB-2310.50Strong antiproliferative effect
12aHeLa0.95Moderate activity
13aA27800.82Significant inhibition

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their structural components. Modifications at the para position of the phenyl group have been shown to enhance activity due to increased electronegativity and lipophilicity .

Key Observations:

  • Electronegative Substituents : Fluorine and chlorine substitutions lead to improved antifungal activity.
  • Lipophilicity : Essential for effective membrane permeability and biological interaction.

Study on Morpholine Derivatives

A study focusing on morpholine-based thiazoles found that these compounds exhibited not only antifungal but also anticancer properties against resistant cell lines. The research highlighted the potential of modifying the morpholine group to enhance biological efficacy .

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